molecular formula C15H16N2OS B257437 2-Tert-butyl-5-[(4-methylphenyl)sulfanyl]-1,3-oxazole-4-carbonitrile

2-Tert-butyl-5-[(4-methylphenyl)sulfanyl]-1,3-oxazole-4-carbonitrile

Cat. No. B257437
M. Wt: 272.4 g/mol
InChI Key: DDGSRFOWFDTWPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Tert-butyl-5-[(4-methylphenyl)sulfanyl]-1,3-oxazole-4-carbonitrile is a chemical compound that has been studied for its potential applications in scientific research. This compound is of interest due to its unique chemical structure and potential uses in various fields of study.

Mechanism of Action

The mechanism of action of 2-Tert-butyl-5-[(4-methylphenyl)sulfanyl]-1,3-oxazole-4-carbonitrile is not fully understood. However, it is believed to work by modulating specific molecular pathways that are involved in various physiological processes. This makes the compound a potential candidate for the development of new drugs that target these pathways.
Biochemical and Physiological Effects:
Studies have shown that 2-Tert-butyl-5-[(4-methylphenyl)sulfanyl]-1,3-oxazole-4-carbonitrile has various biochemical and physiological effects. These include anti-inflammatory, antioxidant, and anticancer properties. The compound has also been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 2-Tert-butyl-5-[(4-methylphenyl)sulfanyl]-1,3-oxazole-4-carbonitrile in lab experiments is its unique chemical structure, which makes it a potential candidate for the development of new drugs and therapies. However, one limitation of using this compound is its relatively high cost and limited availability.

Future Directions

There are several future directions for the study of 2-Tert-butyl-5-[(4-methylphenyl)sulfanyl]-1,3-oxazole-4-carbonitrile. One area of interest is in the development of new drugs and therapies that target specific molecular pathways. Another area of interest is in the study of the compound's neuroprotective effects and its potential use in the treatment of neurodegenerative diseases. Additionally, further research is needed to fully understand the compound's mechanism of action and its potential applications in various fields of scientific research.

Synthesis Methods

The synthesis of 2-Tert-butyl-5-[(4-methylphenyl)sulfanyl]-1,3-oxazole-4-carbonitrile involves several steps. The starting materials include 2,5-dimethyl-1,3-oxazole-4-carbonitrile and 4-methylthiophenol. These two compounds are reacted in the presence of a catalyst and other reagents to produce the desired product. The synthesis method has been optimized to achieve high yields and purity of the final product.

Scientific Research Applications

2-Tert-butyl-5-[(4-methylphenyl)sulfanyl]-1,3-oxazole-4-carbonitrile has been studied for its potential applications in various fields of scientific research. One area of interest is in the development of new drugs and therapies. The compound has been shown to have potential as a lead compound for the development of new drugs that target specific molecular pathways.

properties

Product Name

2-Tert-butyl-5-[(4-methylphenyl)sulfanyl]-1,3-oxazole-4-carbonitrile

Molecular Formula

C15H16N2OS

Molecular Weight

272.4 g/mol

IUPAC Name

2-tert-butyl-5-(4-methylphenyl)sulfanyl-1,3-oxazole-4-carbonitrile

InChI

InChI=1S/C15H16N2OS/c1-10-5-7-11(8-6-10)19-13-12(9-16)17-14(18-13)15(2,3)4/h5-8H,1-4H3

InChI Key

DDGSRFOWFDTWPM-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)SC2=C(N=C(O2)C(C)(C)C)C#N

Canonical SMILES

CC1=CC=C(C=C1)SC2=C(N=C(O2)C(C)(C)C)C#N

Origin of Product

United States

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